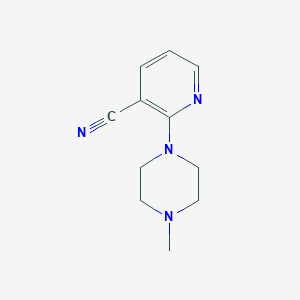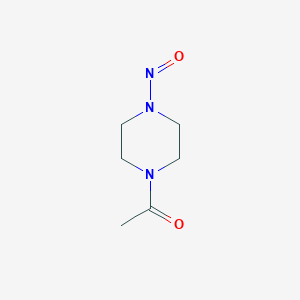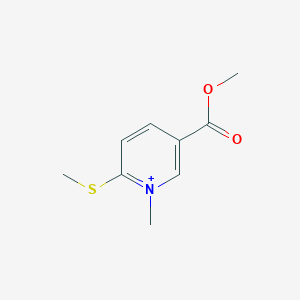![molecular formula C20H18N2O3S2 B186439 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione CAS No. 6059-77-4](/img/structure/B186439.png)
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione, also known as Ebselen, is a synthetic organic compound that has been studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione exerts its therapeutic effects through various mechanisms of action. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione acts as a glutathione peroxidase mimic and can reduce hydrogen peroxide and organic hydroperoxides. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can also inhibit the activity of various enzymes that are involved in the production of reactive oxygen species. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess various biochemical and physiological effects. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to reduce oxidative stress and inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess neuroprotective properties and can protect neurons from various insults. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been shown to possess anti-cancer properties and can inhibit the growth of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that can be easily synthesized in the lab. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione also has some limitations for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be toxic at high concentrations, and its effects can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of various neurological disorders, and further studies are needed to determine its effectiveness in these conditions. Additionally, further studies are needed to determine the optimal dosages and administration routes for 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. Finally, further studies are needed to determine the long-term effects of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione on the body.
In conclusion, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione possesses antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the efficacy of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione in clinical trials and its optimal dosages and administration routes.
Métodos De Síntesis
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be synthesized by the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-methylphenylhydrazine and 1,3-benzothiazole-6-carbaldehyde. The final product is obtained by oxidation of the intermediate with hydrogen peroxide.
Aplicaciones Científicas De Investigación
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. It has also been shown to possess anti-inflammatory properties, which can help in reducing inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Número CAS |
6059-77-4 |
|---|---|
Nombre del producto |
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Fórmula molecular |
C20H18N2O3S2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-13-8-9-14-16(10-13)26-20(21-14)27-17-11-18(23)22(19(17)24)15-7-5-4-6-12(15)2/h4-10,17H,3,11H2,1-2H3 |
Clave InChI |
FJWSPSHVEHXCLP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




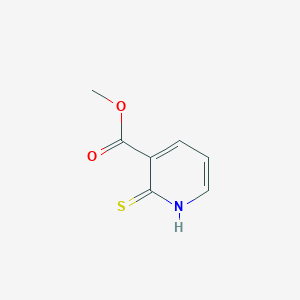
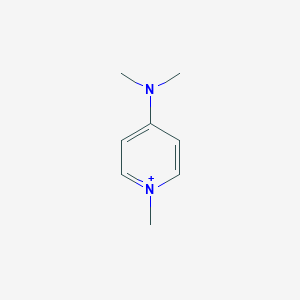
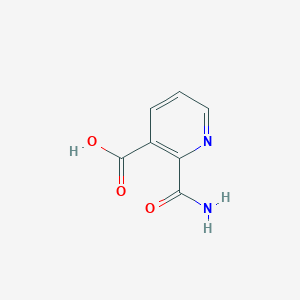

![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
